
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene, also known as AFOSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFOSB is a fluorinated sulfonyloxybenzene derivative that has been synthesized using different methods.
作用機序
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix proteins. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has also been shown to inhibit the activity of acetylcholinesterase by binding to the enzyme's active site.
Biochemical and Physiological Effects:
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has been shown to inhibit the activity of MMPs and acetylcholinesterase in vitro and in vivo. Inhibition of MMPs has been linked to the suppression of tumor invasion and metastasis. Inhibition of acetylcholinesterase has been linked to the treatment of Alzheimer's disease. However, further studies are needed to determine the potential side effects of 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene in vivo.
実験室実験の利点と制限
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has several advantages as a research tool, including its high yield of synthesis and its ability to inhibit the activity of MMPs and acetylcholinesterase. However, 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has some limitations, including its potential toxicity and the need for further studies to determine its side effects in vivo.
将来の方向性
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has several potential future directions, including its use as a building block for the synthesis of functional materials, its investigation as a potential anticancer agent, and its use as a tool for the detection of proteases in biological samples. Further studies are needed to determine the potential applications of 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene in these fields. Additionally, further studies are needed to determine the potential side effects of 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene in vivo and to develop safer derivatives of 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene for research purposes.
合成法
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene can be synthesized using different methods, including the reaction of 2-fluorobenzenesulfonyl chloride with 3-aminopropionyl chloride in the presence of a base. The reaction yields 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene as a white solid with a high yield. Other methods include the reaction of 2-fluorobenzenesulfonyl chloride with 3-aminopropionic acid in the presence of a base or the reaction of 2-fluorobenzenesulfonyl chloride with N-protected 3-aminopropionic acid followed by deprotection.
科学的研究の応用
1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has been investigated as a potential anticancer agent due to its ability to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has also been studied as a potential inhibitor of acetylcholinesterase, which is a target for the treatment of Alzheimer's disease.
In biochemistry, 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has been used as a probe to study the activity of MMPs in vitro and in vivo. 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has also been investigated as a potential tool for the detection of proteases in biological samples. In materials science, 1-(3-Amino-3-oxopropyl)-2-fluorosulfonyloxybenzene has been studied for its potential applications as a building block for the synthesis of functional materials.
特性
IUPAC Name |
1-(3-amino-3-oxopropyl)-2-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c10-16(13,14)15-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOZBWFQSPDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carbamoylethyl)phenyl sulfurofluoridate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)
![3-[5-(2-methoxyphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2769612.png)

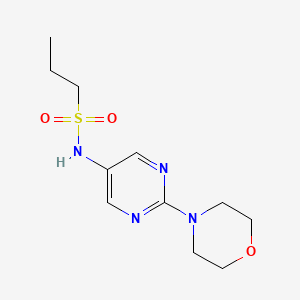
![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)
![2-[6-(methoxycarbonyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2769619.png)
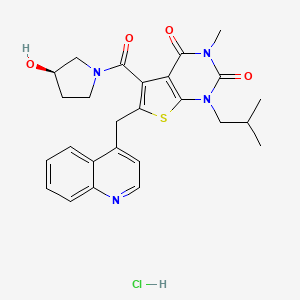

![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)
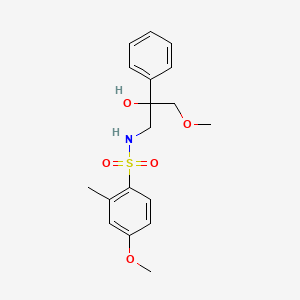
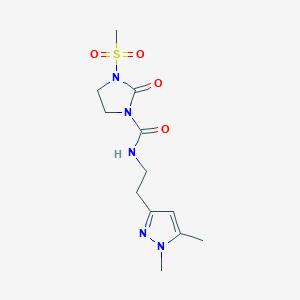
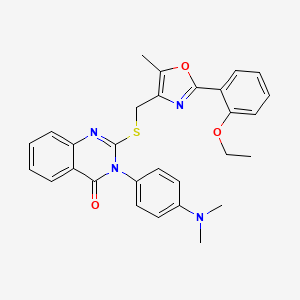
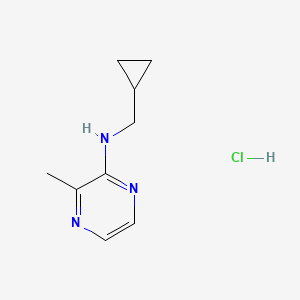
![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)